molecular formula C12H11N5O B11725410 N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide

N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide

Cat. No.: B11725410
M. Wt: 241.25 g/mol
InChI Key: VOOUACTUBVAYKU-UHFFFAOYSA-N
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Description

N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide is a complex organic compound with a molecular formula of C12H11N5O and a molecular weight of 241.25 . This compound features a pyrazole ring substituted with a cyano group and a methylphenyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

The synthesis of N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide involves several steps. One common method starts with the preparation of 4-cyano-1-(4-methylphenyl)-1H-pyrazole, which is then reacted with hydroxylamine to form the desired compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular pathways and targets are still under investigation, but its structure suggests it could interact with proteins involved in signal transduction and metabolic pathways .

Comparison with Similar Compounds

N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide can be compared with other pyrazole derivatives:

N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

N'-[4-cyano-2-(4-methylphenyl)pyrazol-3-yl]-N-hydroxymethanimidamide

InChI

InChI=1S/C12H11N5O/c1-9-2-4-11(5-3-9)17-12(14-8-16-18)10(6-13)7-15-17/h2-5,7-8,18H,1H3,(H,14,16)

InChI Key

VOOUACTUBVAYKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N=CNO

Origin of Product

United States

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